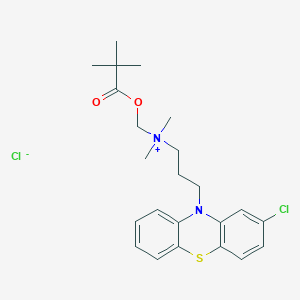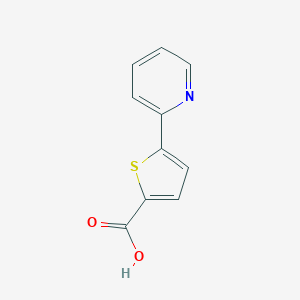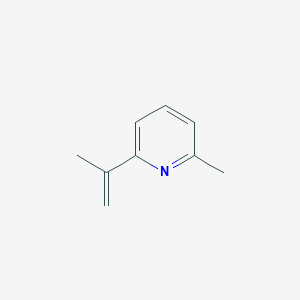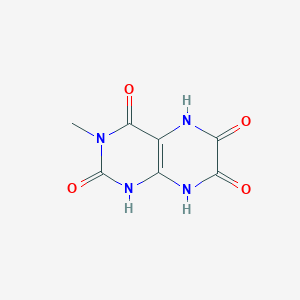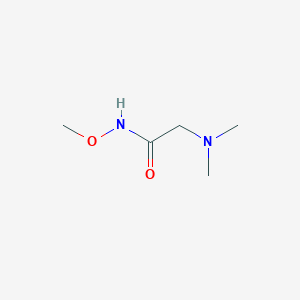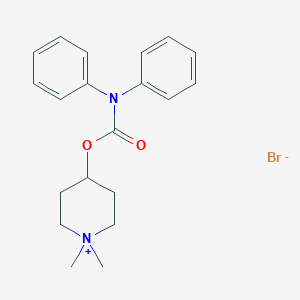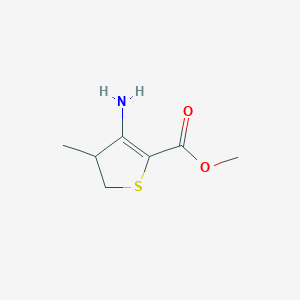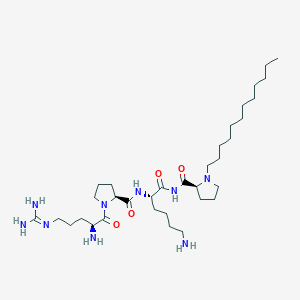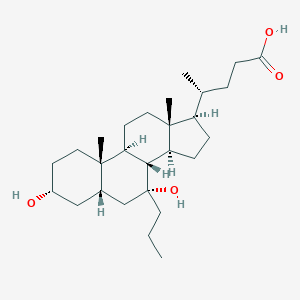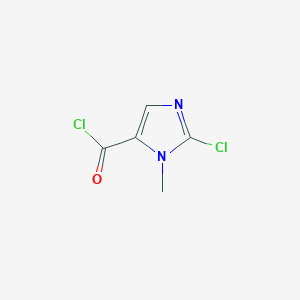
2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride, also known as CMIC, is an important intermediate in the synthesis of various drugs and pharmaceuticals. It is a colorless liquid with a pungent odor and is widely used in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is not well understood. However, it is believed that 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride acts as an acylating agent and reacts with various nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of amides, esters, and thioesters, which are important intermediates in the synthesis of various drugs and pharmaceuticals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride have not been extensively studied. However, it is known that 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is a highly reactive compound and can react with various biological molecules such as proteins and nucleic acids. This reaction can result in the formation of adducts, which can interfere with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride in lab experiments include its high reactivity and versatility. 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride can react with various nucleophiles and can be used in the synthesis of a wide range of compounds. However, the limitations of using 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride include its toxicity and the need for specialized equipment and handling procedures.
Orientations Futures
There are several future directions for the research and development of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride. One area of research is the development of new and more efficient synthesis methods for 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride. Another area of research is the study of the biochemical and physiological effects of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride and its adducts. Additionally, the development of new drugs and pharmaceuticals using 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride as an intermediate is an area of active research. Finally, the use of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride in the production of agrochemicals and dyes is an area of potential growth.
Méthodes De Synthèse
2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride can be synthesized through the reaction between 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid and thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or pyridine. The resulting product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is widely used in the synthesis of various drugs and pharmaceuticals. It is an important intermediate in the production of antiviral, antibacterial, and antifungal agents. 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is also used in the synthesis of anticancer drugs and drugs for the treatment of Alzheimer's disease. Additionally, 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is used in the production of agrochemicals and dyes.
Propriétés
Numéro CAS |
117283-62-2 |
|---|---|
Nom du produit |
2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride |
Formule moléculaire |
C5H4Cl2N2O |
Poids moléculaire |
179 g/mol |
Nom IUPAC |
2-chloro-3-methylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(4(6)10)2-8-5(9)7/h2H,1H3 |
Clé InChI |
HPZIZERPQARUHX-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1Cl)C(=O)Cl |
SMILES canonique |
CN1C(=CN=C1Cl)C(=O)Cl |
Synonymes |
1H-Imidazole-5-carbonyl chloride, 2-chloro-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)
